

# Unveiling the Sensory Landscape of 2-Octenal: A Technical Guide

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## Compound of Interest

Compound Name: 2-Octenal

Cat. No.: B3028649

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This technical guide provides an in-depth exploration of the olfactory properties and aroma profile of **2-Octenal**, a significant volatile compound found in a variety of natural products. This document synthesizes key data on its chemical and sensory characteristics, outlines experimental methodologies for its analysis, and illustrates the fundamental signaling pathway involved in its perception.

## Olfactory and Chemical Profile of 2-Octenal

**2-Octenal**, an  $\alpha,\beta$ -unsaturated aldehyde, is a colorless to pale yellow liquid recognized for its potent and distinct aroma.<sup>[1][2]</sup> It is a key contributor to the sensory profile of numerous foods and plants, including tomatoes and olive oil.<sup>[3][4]</sup> The aroma of **2-Octenal** is complex and is predominantly described as fatty, green, and waxy, with nuances of fresh cucumber and citrus.<sup>[5][6]</sup> Its taste is characterized as sweet, green, and fatty with citrus peel and spicy notes.<sup>[6]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of (E)-**2-Octenal** is presented in the table below. This data is crucial for understanding its volatility and behavior in various matrices.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O	[2]
Molecular Weight	126.20 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	84-86 °C at 19 mmHg	[6]
Density	0.835 - 0.845 g/mL at 25 °C	[6]
Refractive Index	1.449 - 1.455 at 20 °C	[6]
Solubility	Slightly soluble in water; soluble in most fixed oils and alcohol.	[1]
Vapor Pressure	0.59 mmHg	[2]
Flash Point	68.33 °C (155.00 °F)	[6]

## Aroma Profile and Occurrence

The characteristic aroma of **2-Octenal** contributes significantly to the flavor of many natural products. The following table summarizes its aroma descriptors and provides examples of its concentration in different food matrices.

Aroma Descriptors	Concentration	Food Matrix	Reference(s)
Fatty, Green, Waxy, Fresh Cucumber, Citrus, Herbal, Banana	0.42 - 1.54 (relative abundance)	Tomato ( <i>Lycopersicon esculentum</i> )	[3][6][7]
Fatty, Green, Citrus Peel, Spicy	Present (OAV = 17)	Olive Oil	[4]

OAV (Odor Activity Value) is a measure of the importance of a compound to the aroma of a sample.

# Experimental Protocols for the Analysis of 2-Octenal

The characterization of **2-Octenal**'s olfactory properties relies on a combination of analytical chemistry and sensory evaluation techniques. This section outlines the methodologies for its instrumental and sensory analysis.

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a fundamental technique for the separation and identification of volatile compounds like **2-Octenal** from complex mixtures.

Methodology:

- Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
  - A representative sample (e.g., 1 g of homogenized tomato or 2 g of olive oil) is placed in a sealed vial.
  - An internal standard (e.g., 4-methyl-2-pentanol) is added for quantification.
  - The vial is incubated at a controlled temperature (e.g., 40-60°C) to allow volatile compounds to partition into the headspace.
  - A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.
- Gas Chromatography (GC):
  - The SPME fiber is inserted into the heated injection port of the gas chromatograph for thermal desorption of the analytes.
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for separation.
  - Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points and column interactions (e.g., initial temperature of 40°C, ramped to 250°C).

- Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
- Mass Spectrometry (MS):
  - As compounds elute from the GC column, they enter the mass spectrometer.
  - Ionization: Electron ionization (EI) at 70 eV is commonly used to fragment the molecules.
  - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ).
  - Detection: The detector records the abundance of each ion.
- Data Analysis:
  - The resulting chromatogram displays peaks corresponding to different volatile compounds.
  - Identification of **2-Octenal** is achieved by comparing its mass spectrum and retention index with those of an authentic standard and/or a spectral library (e.g., NIST).
  - Quantification is performed by comparing the peak area of **2-Octenal** to that of the internal standard.

A general workflow for the GC-MS analysis is depicted below.



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GC-MS Analysis Workflow for **2-Octenal**.

## Descriptive Sensory Analysis

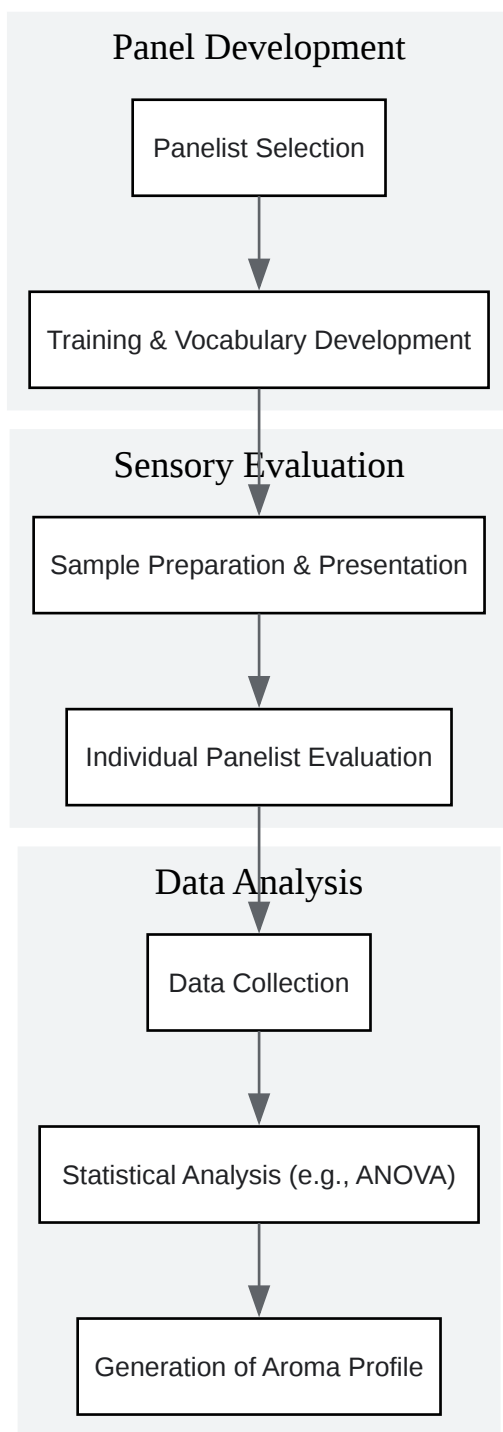
Descriptive sensory analysis provides a detailed characterization of the aroma profile of **2-Octenal** using a trained human panel.[8]

Methodology:

- Panelist Selection and Training:
  - Select 8-12 individuals based on their sensory acuity, motivation, and ability to articulate perceptions.
  - Conduct training sessions to familiarize panelists with the aroma of **2-Octenal** and related compounds.
  - Develop a consensus vocabulary of aroma descriptors (e.g., fatty, green, cucumber, citrus) and reference standards for each attribute.
  - Train panelists to use an intensity scale (e.g., a 15-cm line scale anchored with "low" and "high") consistently.
- Sample Preparation and Presentation:
  - Prepare a dilution series of **2-Octenal** in an odorless solvent (e.g., mineral oil or propylene glycol).
  - Present the samples in coded, identical containers (e.g., glass sniffer jars) to blind the panelists.
  - The presentation order should be randomized to minimize bias.
- Evaluation Procedure:
  - Panelists evaluate the aroma of each sample individually in a controlled sensory booth.
  - They rate the intensity of each previously defined aroma attribute on the provided scale.
  - A break between samples is enforced to prevent sensory fatigue.
- Data Analysis:

- The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA).
- The results are often visualized in a spider or radar plot to represent the aroma profile of **2-Octenal**.

The logical flow of a descriptive sensory analysis is illustrated below.



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Descriptive Sensory Analysis Workflow.

## Olfactory Signaling Pathway

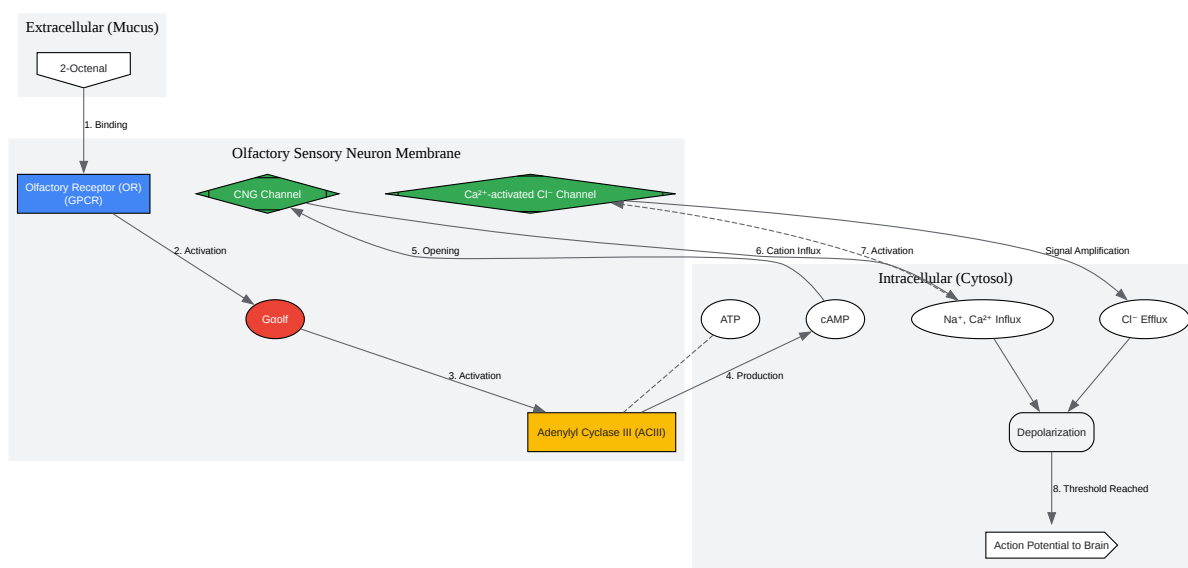
The perception of **2-Octenal**, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.[9] In mammals, these ORs are G-protein coupled receptors (GPCRs).[10][11] The binding of an odorant molecule triggers a cascade of intracellular events that ultimately leads to the generation of an electrical signal that is transmitted to the brain.

The canonical olfactory signal transduction pathway is as follows:

- **Odorant Binding:** **2-Octenal** binds to a specific olfactory receptor (e.g., the rat OR-I7 has shown affinity for octanal and trans-**2-octenal**).
- **G-Protein Activation:** This binding event causes a conformational change in the OR, activating the associated G-protein (G $\alpha$ olf).
- **Adenylyl Cyclase Activation:** The activated G $\alpha$ olf subunit stimulates adenylyl cyclase type III (ACIII).
- **cAMP Production:** ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.
- **Ion Channel Opening:** cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
- **Depolarization:** The opening of CNG channels allows an influx of cations (Na<sup>+</sup> and Ca<sup>2+</sup>) into the OSN, leading to depolarization of the cell membrane.
- **Signal Amplification:** The influx of Ca<sup>2+</sup> also opens Ca<sup>2+</sup>-activated chloride (Cl<sup>-</sup>) channels. Due to a high intracellular Cl<sup>-</sup> concentration, the efflux of Cl<sup>-</sup> further depolarizes the neuron, amplifying the signal.
- **Action Potential Generation:** If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon of the OSN to the olfactory bulb in the brain.

This signaling cascade is depicted in the following diagram.





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